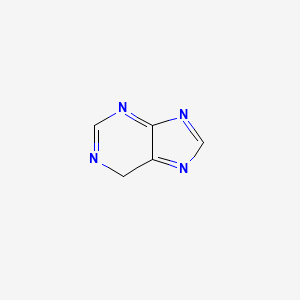
2H-Pyran-2-one, tetrahydro-5-methyl-, (5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Methyltetrahydro-2H-pyran-2-one is a chiral lactone compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is known for its pleasant aroma and is often used in the flavor and fragrance industry. Its chemical structure consists of a six-membered ring with an oxygen atom and a methyl group, which contributes to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyltetrahydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the asymmetric reduction of 5-methyltetrahydro-2H-pyran-2-one using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric purity. Another method involves the use of microbial reduction, where specific strains of microorganisms are employed to reduce the precursor compound to (S)-5-Methyltetrahydro-2H-pyran-2-one under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of (S)-5-Methyltetrahydro-2H-pyran-2-one often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Methyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The methyl group in the compound can undergo substitution reactions with different reagents to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various halogenated or alkylated derivatives.
Scientific Research Applications
(S)-5-Methyltetrahydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma, and in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-5-Methyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-5-Methyltetrahydro-2H-pyran-2-one: The enantiomer of (S)-5-Methyltetrahydro-2H-pyran-2-one, with similar but distinct properties.
Tetrahydro-2H-pyran-2-one: A structurally similar compound without the methyl group, used in similar applications.
5-Methyl-2-pyrrolidone: Another similar compound with a different ring structure, used in various industrial applications.
Uniqueness
(S)-5-Methyltetrahydro-2H-pyran-2-one is unique due to its chiral nature and specific structural features, which contribute to its distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in various scientific and industrial applications.
Properties
CAS No. |
1121-72-8 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(5S)-5-methyloxan-2-one |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
GQUBDAOKWZLWDI-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1CCC(=O)OC1 |
Canonical SMILES |
CC1CCC(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)









![Ethyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11924662.png)


![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)
